molecular formula C23H26F2N4O2 B10935817 4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10935817
M. Wt: 428.5 g/mol
InChI Key: QVWAZACLBKECTL-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves several steps. One common method includes the use of fluorinated reagents as substrates. For example, difluoroacetic acid and its derivatives can be used as fluorine building blocks . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridine compounds .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. The compound can act as a hydrogen-bonding donor, improving the binding selectivity of biologically active compounds . It may also function as a bioisostere, substituting for other functional groups and regulating lipophilicity to enhance the compound’s activity .

Properties

Molecular Formula

C23H26F2N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C23H26F2N4O2/c1-4-29-15(3)21-17(22(24)25)13-20(31)28(23(21)26-29)11-9-19(30)27-10-5-6-16-12-14(2)7-8-18(16)27/h7-8,12-13,22H,4-6,9-11H2,1-3H3

InChI Key

QVWAZACLBKECTL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N3CCCC4=C3C=CC(=C4)C)C(F)F)C

Origin of Product

United States

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